2-Azaspiro[4.5]decane
Overview
Description
2-Azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is part of a broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These features make spiro compounds valuable in the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
Target of Action
2-Azaspiro[4.5]decane is a complex organic compound that is part of the azaspirodecanedione drug class
Mode of Action
The mode of action of 2-Azaspiro[4It is known that the compound is synthesized via a copper-catalyzed difluoroalkylation of n-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[4The synthesis of the compound involves a tandem radical addition and dearomatizing cyclization process . This suggests that the compound may interact with biochemical pathways involving radical addition and cyclization reactions.
Result of Action
The molecular and cellular effects of 2-Azaspiro[4It is known that the compound is promising for the production of important biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-Azaspiro[4.5]decane involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another method involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, leading to the closure of the pyrrolidine ring into heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen in the presence of catalysts like Raney nickel are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-Azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a scaffold in the synthesis of complex organic molecules and biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Comparison: 2-Azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, 2,8-Diazaspiro[4.5]decane and 2,7-Diazaspiro[4.5]decane have different nitrogen atom positions, leading to variations in their reactivity and biological activity.
Properties
IUPAC Name |
2-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9(5-3-1)6-7-10-8-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCOKGCNIPSUQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329249 | |
Record name | 2-Azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-66-9 | |
Record name | 2-Azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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